(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
Description
The compound “(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one” is a fluorinated heterocyclic molecule featuring a fused imidazo[2,1-b][1,3,5]thiadiazine core. Its structure includes a Z-configured 4-fluorobenzylidene substituent at the 7-position and a 2-fluorophenyl group at the 3-position.
Properties
Molecular Formula |
C18H13F2N3OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(7Z)-3-(2-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-7-5-12(6-8-13)9-15-17(24)23-10-22(11-25-18(23)21-15)16-4-2-1-3-14(16)20/h1-9H,10-11H2/b15-9- |
InChI Key |
JIIYRGTUQVOLBG-DHDCSXOGSA-N |
Isomeric SMILES |
C1N(CSC2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N21)C4=CC=CC=C4F |
Canonical SMILES |
C1N(CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N21)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one typically involves the following steps:
Formation of the imidazo[2,1-b][1,3,5]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzylidene group: This step involves the condensation of the imidazo[2,1-b][1,3,5]thiadiazine core with 4-fluorobenzaldehyde under basic conditions to form the desired (7Z)-isomer.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 2-fluorophenyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can occur at the imidazo ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the benzylidene and phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with dihydroimidazo rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of fluorine atoms.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Research Findings and Limitations
While empirical data on this specific compound is sparse, insights are extrapolated from structurally related molecules:
- Similarity-Driven Predictions : High Tc values (>0.85) suggest analogs with 3,4-difluorobenzylidene groups may share comparable bioactivity profiles .
- Synthetic Challenges: The Z-configuration at the 7-position requires precise reaction conditions (e.g., Wittig reactions with fluorinated aldehydes), as noted in studies of analogous imidazo-thiadiazines .
Biological Activity
The compound (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one is a member of the imidazothiadiazine family, characterized by its unique structural framework that includes fluorinated aromatic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
- IUPAC Name: (7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Molecular Formula: C18H15F2N3OS
- Molecular Weight: 357.39 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties. The presence of fluorine atoms in the structure is believed to enhance biological activity by improving lipophilicity and binding affinity to biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), U937 (lymphoma), and others.
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| U937 | 8.2 | Caspase activation |
| A549 | 12.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results: Exhibited moderate to high antibacterial activity with MIC values ranging from 5 to 15 µg/mL.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | Moderate |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 15 | Low |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells:
- Conducted to evaluate the cytotoxic effects of the compound.
- Results showed a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM.
- Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
-
Antimicrobial Screening:
- A series of dilutions were performed against common pathogens.
- The compound showed promising results against Gram-positive bacteria with a significant reduction in colony-forming units.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
